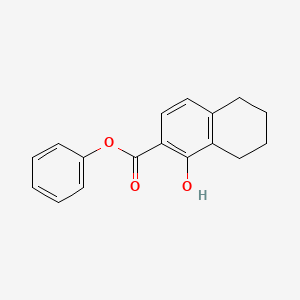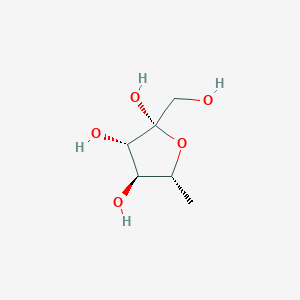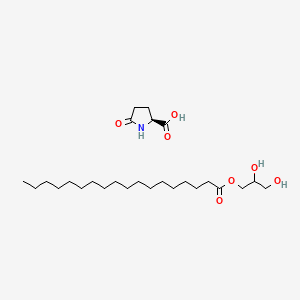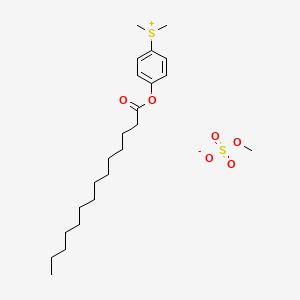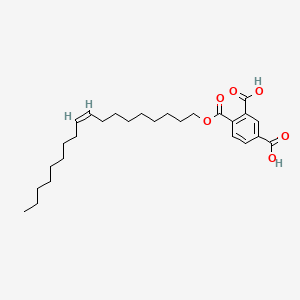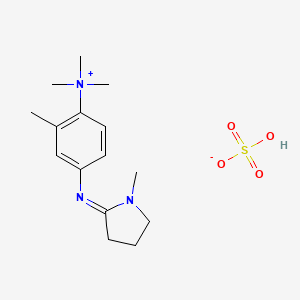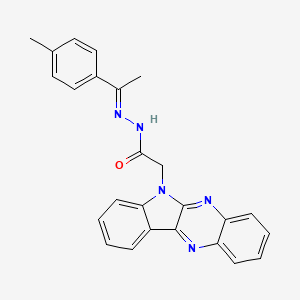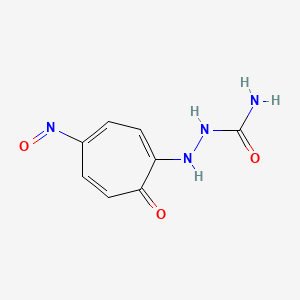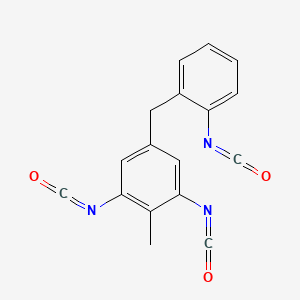
5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate is a chemical compound belonging to the class of diisocyanates. Diisocyanates are widely used in the production of polyurethanes, which are versatile materials employed in various industries, including automotive, construction, and textiles. This compound is characterized by the presence of multiple isocyanate groups, which are highly reactive and play a crucial role in its chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate typically involves the reaction of corresponding amines with phosgene. The process can be summarized as follows:
Amination: The starting material, an aromatic amine, undergoes a reaction with phosgene to form an intermediate carbamoyl chloride.
Cyclization: The intermediate then undergoes cyclization to form the desired diisocyanate compound.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:
Phosgenation: The aromatic amine is reacted with phosgene in the presence of a solvent such as toluene or chlorobenzene.
Purification: The crude product is purified through distillation or recrystallization to obtain the final compound with high purity.
化学反応の分析
Types of Reactions
5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization: Reacts with polyols to form polyurethanes.
Substitution Reactions: Can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Alcohols: Reacts with alcohols under mild conditions to form urethanes.
Polyols: Reacts with polyols in the presence of catalysts to form polyurethanes.
Nucleophiles: Reacts with nucleophiles such as amines under basic conditions.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Substituted Products: Formed from substitution reactions with nucleophiles.
科学的研究の応用
5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and tissue engineering.
Industry: Widely used in the production of coatings, adhesives, and sealants.
作用機序
The mechanism of action of 5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as hydroxyl and amine groups to form urethane and urea linkages, respectively. The molecular targets include:
Hydroxyl Groups: React to form urethane linkages.
Amine Groups: React to form urea linkages.
類似化合物との比較
Similar Compounds
4,4’-Methylenediphenyl diisocyanate: Another widely used diisocyanate in the production of polyurethanes.
Toluene diisocyanate: Commonly used in the production of flexible foams.
Hexamethylene diisocyanate: Used in the production of coatings and adhesives.
Uniqueness
5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate is unique due to its specific structure, which imparts distinct reactivity and properties compared to other diisocyanates. Its multiple isocyanate groups allow for the formation of highly cross-linked polymers, making it suitable for applications requiring high mechanical strength and chemical resistance.
特性
CAS番号 |
94166-83-3 |
|---|---|
分子式 |
C17H11N3O3 |
分子量 |
305.29 g/mol |
IUPAC名 |
1,3-diisocyanato-5-[(2-isocyanatophenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C17H11N3O3/c1-12-16(19-10-22)7-13(8-17(12)20-11-23)6-14-4-2-3-5-15(14)18-9-21/h2-5,7-8H,6H2,1H3 |
InChIキー |
GMRNPNMSFIZWBC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1N=C=O)CC2=CC=CC=C2N=C=O)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



